Product packaging for m-Hydroxybenzoylecgonine(Cat. No.:CAS No. 129944-99-6)

m-Hydroxybenzoylecgonine

Cat. No.: B1666289
CAS No.: 129944-99-6
M. Wt: 305.32 g/mol
InChI Key: XCJJCRPRQYXLRE-UHFFFAOYSA-N
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Description

Foundational Context within Cocaine Metabolite Research

Cocaine undergoes a complex metabolic process in the human body, resulting in the formation of various metabolites. The primary and most well-known metabolites are benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME). nih.gov However, a host of minor metabolites are also produced, including norcocaine, p-hydroxycocaine, m-hydroxycocaine (B1248138), p-hydroxybenzoylecgonine, and m-hydroxybenzoylecgonine. nih.govnih.gov

The metabolic pathways of cocaine are diverse. They primarily involve hydrolysis to BE and EME. nih.gov Cocaine can also undergo hydroxylation to produce p- and m-hydroxycocaine, or N-demethylation to form norcocaine. nih.gov These major and minor metabolites can be detected in various biological matrices such as urine, blood, hair, and meconium, providing crucial information for toxicological analysis. nih.govcerilliant.comchemistryviews.org The detection of these metabolites, particularly in hair, can offer a retrospective timeline of an individual's drug use history. chemistryviews.org

Significance of this compound as a Unique Biomarker

While benzoylecgonine is the most commonly targeted metabolite in routine drug screening, this compound has emerged as a particularly important biomarker for several reasons. Its presence in biological samples can serve as a definitive indicator of cocaine ingestion. cerilliant.comnih.gov

One of the key areas where this compound has proven to be of exceptional value is in the analysis of meconium, the first stool of a newborn. nih.govoup.comoup.com Studies have shown that meconium is a more suitable specimen than neonatal urine for detecting fetal exposure to cocaine. nih.govoup.com In some cases, discrepancies have been observed between immunoassay results and those from more specific methods like gas chromatography/mass spectrometry (GC/MS). Research has revealed that this compound is a significant contributor to the immunoreactivity in assays for benzoylecgonine in meconium. nih.govoup.comoup.comresearchgate.net In fact, total this compound values in meconium can be substantially higher than those of benzoylecgonine. nih.govresearchgate.net This highlights the quantitative importance of this metabolite in accurately assessing prenatal cocaine exposure. nih.govoup.comoup.comresearchgate.net

Furthermore, the detection of this compound in urine provides another valuable marker for cocaine use. nih.gov Studies have demonstrated that in urine samples positive for benzoylecgonine, this compound is also consistently detectable. nih.gov This reinforces its role as a reliable biomarker in forensic and clinical toxicology. cerilliant.comnih.govsigmaaldrich.com

Recent research has also focused on the presence of this compound and other minor metabolites in seized cocaine samples and hair. nih.gov This is crucial for distinguishing between actual drug use and external contamination of hair samples. nih.gov The metabolic ratios of these minor metabolites to cocaine can provide valuable insights for this differentiation. nih.gov

Detailed Research Findings

SpecimenAnalytical MethodKey FindingReference
MeconiumGC/MSFree this compound comprised 59% to 94% of the total this compound. nih.govresearchgate.net
MeconiumGC/MSTotal this compound values ranged from 0.2 to 6.3 times as high as benzoylecgonine. nih.govresearchgate.net
UrineGC/MSAll 24 urine specimens positive for benzoylecgonine also showed detectable levels of this compound. nih.gov
HairGC-MSIn a study of 90 hair samples from cocaine users, this compound was identified as a minor metabolite. chemistryviews.org
PlasmaGC/MSMinor cocaine metabolites, including this compound, were detected for up to 32 hours after administration. nih.gov

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC16H19NO5 lookchem.comsigmaaldrich.com
Molecular Weight305.33 g/mol lookchem.comsigmaaldrich.com
CAS Number129944-99-6 lookchem.comsigmaaldrich.com
Melting Point243-245°C sigmaaldrich.com
Physical StateWhite hygroscopic solid sigmaaldrich.com
SolubilitySoluble in water (>100 mg/ml) sigmaaldrich.com
Storage Temperature-20°C lookchem.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO5 B1666289 m-Hydroxybenzoylecgonine CAS No. 129944-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-17-10-5-6-12(17)14(15(19)20)13(8-10)22-16(21)9-3-2-4-11(18)7-9/h2-4,7,10,12-14,18H,5-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJJCRPRQYXLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129944-99-6
Record name m-Hydroxybenzoylecgonine
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Synthetic Methodologies for M Hydroxybenzoylecgonine and Its Analogues

Laboratory-Scale Chemical Synthesis of m-Hydroxybenzoylecgonine

The laboratory synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Development of Efficient Synthetic Routes

An efficient pathway for the preparation of m-hydroxycocaine (B1248138) and its subsequent hydrolysis to this compound has been described. total-synthesis.com The synthesis of a deuterium-labeled version of this compound, specifically [8-C2H3]-m-hydroxybenzoylecgonine, has also been developed for use as an internal standard in gas chromatography-mass spectrometry (GC/MS) analysis. redalyc.orglookchem.com This labeled compound is critical for accurate quantification of the target analyte in biological matrices.

The general synthetic strategy often involves the use of ecgonine (B8798807) methyl ester as a starting material. This precursor can be coupled with a protected m-hydroxybenzoic acid derivative. Subsequent deprotection and hydrolysis steps yield the final this compound product. The structures of newly identified metabolites, including this compound, have been confirmed by comparing their gas chromatographic retention times and their electron ionization and chemical ionization mass spectra with those of synthesized standards. nih.govcuny.edu

Enantioselective Synthesis and Stereochemical Considerations

The tropane (B1204802) alkaloid skeleton, which forms the core of this compound, contains multiple chiral centers, making stereochemistry a critical aspect of its synthesis. The biological activity of cocaine and its analogues is highly dependent on their stereoisomeric form. nih.gov For instance, of the eight possible stereoisomers of cocaine, only the naturally occurring (-)-cocaine is known to have significant psychoactive effects. nih.gov

The development of enantioselective synthetic methods for tropane alkaloids has been an active area of research. rsc.orgusask.cacdnsciencepub.comacs.org These methods aim to control the stereochemistry at each chiral center to produce a single, desired enantiomer. One approach involves the enantioselective deprotonation of tropinone, a key intermediate in the synthesis of many tropane alkaloids, using chiral lithium amides. usask.caacs.org This method allows for the creation of an enantiomerically enriched lithium enolate, which can then be carried forward to synthesize the desired tropane alkaloid with high optical purity. acs.org

Another strategy involves the use of organocatalyzed 1,3-dipolar cycloaddition reactions to construct the tropane scaffold in an enantioselective manner. au.dk While these advanced stereoselective methods have been developed for tropane alkaloids in general, their specific application to the synthesis of this compound is not extensively detailed in the literature. However, these methodologies provide a foundation for the potential enantioselective synthesis of this specific metabolite.

Synthesis of Ortho-, Meta-, and Para-Hydroxybenzoylecgonine Isomers for Reference Standards

The synthesis of ortho-, meta-, and para-hydroxybenzoylecgonine isomers is essential for their use as certified reference materials in analytical testing. wikipedia.orgnih.govresearchgate.net These standards are necessary for the accurate identification and quantification of these cocaine metabolites in biological samples such as urine and meconium. nih.govnih.govsigmaaldrich.com

The synthesis of these isomers typically follows a similar strategy to that of the meta-isomer, involving the coupling of ecgonine methyl ester with the corresponding protected hydroxybenzoic acid (ortho- or para-). Subsequent hydrolysis of the resulting hydroxycocaine isomer yields the desired hydroxybenzoylecgonine. For example, a convenient synthesis of 2'-hydroxycocaine (the ortho-isomer) and 4'-hydroxycocaine (the para-isomer) has been developed, which can then be hydrolyzed to their respective benzoylecgonine (B1201016) derivatives. The characterization of these synthetic standards is performed using techniques such as GC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity. redalyc.orgmdpi.com The availability of these pure isomers is critical for developing and validating analytical methods for cocaine metabolite profiling. researchgate.netdshs-koeln.de

Biochemical Formation and Dispositional Characteristics of M Hydroxybenzoylecgonine

Enzymatic Hydroxylation Pathways Leading to m-Hydroxybenzoylecgonine

The formation of this compound is a secondary metabolic event that occurs following the initial breakdown of cocaine in the body. This process is mediated by specific enzyme systems that chemically modify cocaine's primary metabolites.

The Cytochrome P450 (CYP) family of enzymes is integral to the metabolism of a wide range of substances, including cocaine. nih.govnih.gov Specifically, the hydroxylation of the benzoic acid moiety of cocaine and its metabolites is a key pathway that facilitates their excretion. nih.govumn.edu While cocaine itself can be hydroxylated to form meta-hydroxycocaine (m-OH-COC), the formation of this compound (m-OH-BE) results from the hydroxylation of benzoylecgonine (B1201016) (BE). mdpi.com Benzoylecgonine is a major metabolite of cocaine, produced through the hydrolysis of cocaine's methyl ester group by liver carboxylesterase-1 (hCE-1). amegroups.cnamegroups.org

This compound is exclusively a product of in vivo metabolism, meaning it is formed within the body after cocaine has been consumed. nih.gov It is not a byproduct of cocaine synthesis or degradation outside the body. Therefore, its presence in a biological sample, such as urine, serves as a definitive marker of cocaine ingestion. nih.govnih.gov This is forensically significant as it can be used to confirm that the presence of benzoylecgonine is from consumption and not from the in vitro hydrolysis of cocaine added to a sample. nih.gov Studies have shown that this compound, along with other metabolites like p-hydroxybenzoylecgonine and norbenzoylecgonine, arises from these internal metabolic processes. nih.gov

Comparative Metabolic Profiles of this compound Across Biological Systems

The metabolism of cocaine, including the formation of this compound, exhibits notable differences both between and within species.

Significant variations in cocaine metabolism exist between species, which has implications for using animal models in research. For instance, studies comparing cocaine metabolism in mice and rats revealed dramatic differences in oxidative metabolism. nih.govumn.edunih.gov Rats tend to exhibit extensive aryl hydroxylation, leading to higher relative abundances of metabolites like hydroxybenzoylecgonine. nih.govumn.edunih.gov In contrast, mice favor N-oxidation reactions. nih.govumn.edunih.gov In vitro incubations with liver microsomes from mice, rats, and humans confirmed that aryl hydroxylation is a major metabolic event in rats, but a minor one in mice and humans. nih.gov These species-dependent differences are attributed to varying P450-mediated oxidative reactions. nih.govumn.edunih.gov

Table 1: Comparative Cocaine Metabolism in Liver Microsomes

Within the human population, the rate and profile of cocaine metabolism can vary. This variability can be influenced by genetic factors, such as polymorphisms in the Cytochrome P450 enzymes. The activity of enzymes like CYP3A4, which is involved in cocaine's oxidative metabolism, can differ between individuals, potentially affecting the production of hydroxylated metabolites. drugbank.com Furthermore, external factors like the co-administration of other drugs can inhibit or induce CYP3A enzymes, altering cocaine's metabolic pathways and potentially leading to different toxicity profiles. mdedge.comdrugbank.com

Elimination Kinetics and Dispositional Characteristics

The elimination of cocaine and its metabolites is a critical aspect of its pharmacology. The parent drug, cocaine, has a relatively short half-life of 40 to 90 minutes. mdpi.com Its primary metabolites, benzoylecgonine (BE) and ecgonine (B8798807) methyl ester (EME), have longer elimination half-lives. marker-test.de

This compound is a more polar compound than its precursors, which facilitates its excretion in urine. Research has identified this compound as a quantitatively important cocaine metabolite in various biological matrices, including meconium, where its concentration can sometimes be higher than that of benzoylecgonine. nih.govsemanticscholar.org In urine samples positive for benzoylecgonine, this compound is consistently detectable. nih.gov One study found that in 24 urine samples positive for benzoylecgonine, all contained detectable levels of this compound. nih.gov The presence of this metabolite can prolong the detection window for cocaine use. nih.gov

Table 2: Detection of Cocaine Metabolites in Benzoylecgonine-Positive Urine Samples (n=24)

Comparative Elimination Half-Lives of Cocaine Metabolites in Biological Systems

The elimination half-life of a substance is a key pharmacokinetic parameter that indicates the time it takes for the concentration of the substance in the body to be reduced by half. The half-lives of cocaine and its metabolites can vary significantly depending on the biological matrix being measured and the frequency of drug administration.

Following chronic oral administration of cocaine, a terminal elimination phase has been observed for its metabolites, with half-life estimates ranging from 14.6 to 52.4 hours nih.gov. This prolonged elimination phase suggests that with long-term use, cocaine and its metabolites, including this compound, can accumulate in the body nih.gov. In contrast, the parent compound, cocaine, has a much shorter half-life, averaging around 1.5 hours in plasma nih.gov.

The major metabolites of cocaine, benzoylecgonine (BE) and ecgonine methyl ester (EME), also exhibit different elimination kinetics. In chronic cocaine users, the terminal half-life of benzoylecgonine in plasma has been measured at approximately 6.6 hours marker-test.denih.gov. Studies on the urinary excretion of cocaine and its metabolites have shown that cocaine is generally detectable for about 8 to 12 hours, while benzoylecgonine can be detected for 48 to 72 hours researchgate.net.

While a precise elimination half-life for this compound has not been individually determined in the reviewed literature, its inclusion in the group of metabolites with a prolonged terminal elimination phase (14.6 to 52.4 hours) after chronic use indicates that its presence in biological samples can be long-lasting nih.gov. This is a significant characteristic when compared to the shorter half-lives of cocaine and even its major metabolite, benzoylecgonine, under different conditions.

Interactive Table: Elimination Half-Lives of Cocaine and its Major Metabolites in Plasma

CompoundElimination Half-Life (in hours)Biological MatrixStudy Population
Cocaine~1.5PlasmaHuman Volunteers
Benzoylecgonine (BE)~6.6PlasmaChronic Cocaine Users
Cocaine Metabolites (including this compound)14.6 - 52.4 (terminal phase)UrineChronic Oral Users

Conjugation Pathways (e.g., Glucuronidation)

Conjugation is a phase II metabolic process where a drug or its metabolite is combined with an endogenous substance, making it more water-soluble and easier to excrete from the body. A key conjugation pathway for many compounds, including metabolites of cocaine, is glucuronidation.

Research has shown that this compound undergoes glucuronidation. In a study of meconium samples, it was found that free this compound accounted for 59% to 94% of the total amount of the metabolite present nih.gov. This indicates that a significant portion of this compound is conjugated, likely as a glucuronide. The process of glucuronidation involves the enzymatic addition of a glucuronic acid moiety to the metabolite nih.gov.

This conjugation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the liver and are responsible for the glucuronidation of a wide variety of substances. The addition of the glucuronic acid group increases the polarity and water solubility of this compound, which facilitates its elimination from the body, primarily through urine. The presence of this compound in urine suggests that it can serve as a valuable marker for cocaine use nih.gov.

Advanced Analytical Methodologies for the Detection and Quantification of M Hydroxybenzoylecgonine

Sample Preparation and Extraction Methodologies for Diverse Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of m-Hydroxybenzoylecgonine. The primary goal is to isolate the analyte from the complex biological matrix and to concentrate it for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used and versatile technique for the sample preparation of biological matrices for the analysis of this compound. udsm.ac.tz It is considered a fundamental technique in many laboratories for the determination of drugs and their metabolites in samples such as blood, serum, plasma, urine, and meconium. udsm.ac.tz

The SPE process typically involves four steps: conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest. udsm.ac.tz For the extraction of this compound and other cocaine metabolites, mixed-mode SPE cartridges are often employed. researchgate.net A fully automated system combining a liquid handler and an online SPE device coupled with LC-MS/MS has been designed for the high-throughput analysis of benzoylecgonine (B1201016), this compound, p-hydroxybenzoylecgonine, and norbenzoylecgonine in urine. oup.com

Step Description
Conditioning The SPE cartridge is treated with a solvent (e.g., methanol) to activate the stationary phase.
Sample Loading The biological sample is passed through the conditioned cartridge.
Washing The cartridge is washed with a solvent to remove interfering substances.
Elution The analyte is eluted from the cartridge using a specific solvent mixture.

Liquid-Liquid Extraction (LLE) is another common technique used for the isolation of this compound from biological samples. LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

LLE has been employed for the extraction of cocaine and its metabolites from post-mortem materials and urine. researchgate.net The efficiency of the extraction is dependent on factors such as the choice of organic solvent and the pH of the aqueous phase. For instance, a two-step LLE procedure has been developed for the determination of benzoylecgonine in urine, where the analyte is extracted at a basic pH into dichloromethane. researchgate.net In forensic toxicology, LLE is a common sample preparation technique for general alkaline drug screens. researchgate.net

Parameter Description
Principle Separation based on differential solubility in two immiscible liquids
Sample Types Post-mortem material, Urine
Key Factors Choice of organic solvent, pH of the aqueous phase
Application Isolation of this compound and other metabolites

Derivatization Procedures for Enhanced Volatility and Signal Response

The analysis of this compound, particularly by gas chromatography-mass spectrometry (GC-MS), necessitates a derivatization step. This is because the presence of polar functional groups, specifically a carboxylic acid and a phenolic hydroxyl group, renders the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization chemically modifies these functional groups, replacing the active hydrogens with non-polar moieties. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, reduced adsorption on the analytical column, and enhanced sensitivity.

Common derivatization strategies applicable to this compound include silylation, acylation, and alkylation.

Silylation: This is a widely used technique for derivatizing compounds with active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic protons on the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are significantly more volatile and produce characteristic mass spectra that are useful for identification and quantification.

Acylation: This method involves the reaction of the analyte with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) in the presence of an alcohol like pentafluoropropanol (B8783277) (PFPOH). This process converts the polar functional groups into their corresponding fluoroacyl esters. These derivatives are not only more volatile but also exhibit excellent electron-capturing properties, which can significantly enhance the sensitivity of detection when using electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Alkylation: Alkylation introduces an alkyl group, such as a methyl or propyl group, to the carboxylic acid and hydroxyl functions. For instance, diazomethane (B1218177) can be used for methylation, although it is a hazardous reagent. A safer alternative involves the use of reagents like dimethylformamide dipropyl acetal, which can form propyl esters. These alkylated derivatives exhibit good chromatographic behavior and are suitable for GC-MS analysis.

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization, thereby guaranteeing the accuracy and reliability of the analytical method.

Method Validation and Performance Characteristics in Analytical Toxicology

The validation of analytical methods is a critical requirement in analytical toxicology to ensure that the results are reliable, accurate, and fit for their intended purpose. For this compound, this involves a rigorous assessment of several key performance characteristics.

The sensitivity of an analytical method for this compound is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For forensic and clinical applications, low LOQs are often necessary. Validated methods for the analysis of this compound have achieved LOQs as low as 1.0 ng/mL in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 5.0 ng/mL in urine using GC-MS. nih.govnih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear calibration curve is essential for accurate quantification. For this compound, linearity has been demonstrated in various concentration ranges, for instance, from 5 to 50 ng/mL with a correlation coefficient (r²) of 0.9999 in a GC-MS method. oup.com Another LC-MS/MS method showed linearity from 1.0 to 100 ng/mL. nih.gov

Table 1: Linearity and Limits of Quantification for this compound

Analytical MethodMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (ng/mL)Reference
GC-MSUrine5 - 500.99995.0 oup.com
LC-MS/MSUrine1.0 - 100Not Reported1.0 nih.gov
GC-EI-MSUrine2.5 - 10 (for a mix of metabolites)>0.992.5 - 10 nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the actual or true value.

Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For a GC-MS method for this compound, intra-day precision was reported to be between 1.2% and 14.9% (RSD), while inter-day precision was between 1.8% and 17.9% (RSD). nih.gov The accuracy of this method was within a ±16.4% interval of the target concentration. nih.gov An LC-MS/MS method demonstrated within- and between-run coefficients of variation of less than 10%. nih.gov These values indicate a high degree of precision and accuracy for the quantification of this compound. Reproducibility is the precision between laboratories and is a key component of method validation if the method is to be used in different locations.

Table 2: Precision and Accuracy Data for this compound Analysis

Analytical MethodParameterValueReference
GC-EI-MSIntra-day Precision (RSD)1.2% - 14.9% nih.gov
Inter-day Precision (RSD)1.8% - 17.9%
Accuracy (Relative Error)± 16.4%
LC-MS-MSWithin-run CV< 10% nih.gov
Between-run CV< 10%

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This could include variations in pH, temperature, or mobile phase composition.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In forensic toxicology, samples such as urine, blood, and meconium are complex biological matrices containing numerous endogenous compounds that could potentially interfere with the analysis. Chromatographic techniques like GC-MS and LC-MS/MS offer high selectivity. The use of selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS significantly enhances selectivity by monitoring specific precursor and product ions characteristic of this compound. This ensures that the detected signal is truly from the analyte of interest and not from an interfering substance.

The use of an appropriate internal standard is crucial for achieving high precision and accuracy in quantitative analysis, as it corrects for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.

For mass spectrometry-based methods, stable isotope-labeled analogues of the analyte are the gold standard for internal standards. For the analysis of this compound, d3-m-hydroxybenzoylecgonine is an excellent internal standard. nih.gov This deuterated analogue has the same extraction and derivatization efficiency and chromatographic retention time as the unlabeled this compound. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. The use of a deuterated internal standard compensates for matrix effects and ensures reliable quantification.

Immunological Assay Integration for Screening and Confirmation

Immunoassays are widely used as initial screening tests for drugs of abuse in urine due to their speed, simplicity, and high throughput. These assays are based on the principle of competitive binding, where the drug or its metabolites in the sample compete with a labeled drug for a limited number of antibody binding sites.

A significant finding in the analysis of cocaine metabolites is the immunoreactivity of this compound. nih.gov Studies have shown that this compound can be a major contributor to the immunoreactivity in assays designed to detect benzoylecgonine, particularly in meconium samples. nih.gov In fact, one study using a fluorescence polarization immunoassay found that this compound exhibited a cross-reactivity of 95%. oup.com

This cross-reactivity has important implications for drug testing programs. A positive screening result from an immunoassay may be due to the presence of benzoylecgonine, this compound, or a combination of both. This can sometimes lead to discrepancies between immunoassay screening results and confirmation tests by GC-MS or LC-MS/MS, especially if the confirmatory method only targets benzoylecgonine. nih.gov

Therefore, it is crucial for confirmatory methods to include the analysis of this compound to accurately interpret positive immunoassay results and to avoid potential false negatives in confirmation if this compound is a significant metabolite present. The integration of immunological screening with comprehensive confirmatory analysis that includes this compound provides a more robust and accurate system for the detection of cocaine use.

Cross-Reactivity Profiles in Immunoassay Systems

Immunoassays, a cornerstone of preliminary drug screening, rely on the structural recognition of a target analyte by an antibody. However, antibodies may also bind to structurally similar, non-target compounds, a phenomenon known as cross-reactivity. The cocaine metabolite this compound has demonstrated significant cross-reactivity in assays designed to detect benzoylecgonine.

The degree of cross-reactivity is a critical performance characteristic of an immunoassay. It is typically determined by spiking a drug-free matrix with the cross-reacting substance to find the concentration that produces a result equivalent to the assay's cutoff calibrator for the target analyte (benzoylecgonine).

Research and manufacturer data have quantified this interaction. For instance, in the DRI™ Cocaine Metabolite Assay, a widely used homogeneous enzyme immunoassay, this compound exhibits considerable cross-reactivity. Data from the manufacturer shows that a concentration of 300 ng/mL of this compound will yield a positive result at the 150 ng/mL cutoff, and a concentration of 600 ng/mL is required to trigger a positive result at the 300 ng/mL cutoff. fda.govfishersci.com In both scenarios, this corresponds to a cross-reactivity of 50%. fishersci.com

This level of cross-reactivity indicates that the antibody used in the assay has a strong affinity for this compound, recognizing it at half the efficiency of its primary target, benzoylecgonine. The data below illustrates the cross-reactivity profile for this compound in this specific immunoassay system.

Assay SystemAssay Cutoff (Benzoylecgonine)Concentration of this compound Producing a Positive ResultCalculated Percent Cross-Reactivity
DRI™ Cocaine Metabolite Assay150 ng/mL300 ng/mL50%
DRI™ Cocaine Metabolite Assay300 ng/mL600 ng/mL50%

This table presents data for the DRI™ Cocaine Metabolite Assay, showing the concentration of this compound required to produce a positive result equivalent to the benzoylecgonine cutoff and the resulting cross-reactivity percentage. fda.govfishersci.com

Contribution to Immunoreactivity in Benzoylecgonine Assays

The cross-reactivity of this compound is not merely a theoretical characteristic; it has significant practical implications, directly contributing to the total immunoreactivity observed in benzoylecgonine screening assays. nih.gov This contribution can lead to discrepancies between initial screening results and confirmatory analysis by more specific methods like gas chromatography/mass spectrometry (GC/MS). nih.gov

Studies focusing on complex biological matrices, such as meconium, have highlighted the importance of this metabolite. In analyses of meconium samples from infants exposed to cocaine in utero, this compound was identified as a quantitatively important metabolite responsible for a significant portion of the observed immunoreactivity. nih.gov In some cases, the total concentration of this compound was found to be substantially higher than that of benzoylecgonine.

One pivotal study analyzed ten meconium samples that were immunoreactive for benzoylecgonine. nih.gov Upon confirmatory GC/MS analysis, the research revealed that the total this compound concentrations were between 0.2 and 6.3 times as high as the benzoylecgonine concentrations. nih.gov This finding demonstrates that in certain biological specimens, this compound can be a more abundant metabolite than benzoylecgonine and, due to its cross-reactivity, may be the primary driver of a positive screening result.

The presence of this compound, therefore, helps explain why some samples that screen positive by immunoassay may have lower-than-expected benzoylecgonine concentrations upon GC/MS confirmation. The immunoassay result reflects the combined reactivity of both benzoylecgonine and this compound, while the standard confirmatory test specifically quantifies only benzoylecgonine unless specifically configured to include other metabolites.

Biological MatrixKey FindingSignificance
MeconiumTotal this compound concentrations ranged from 0.2 to 6.3 times the concentration of Benzoylecgonine in immunoreactive samples. nih.govDemonstrates that this compound can be a major contributor to the total immunoassay signal, sometimes exceeding the contribution of benzoylecgonine itself. nih.gov

This table summarizes key research findings on the contribution of this compound to immunoreactivity in benzoylecgonine assays.

Forensic and Biomedical Applications of M Hydroxybenzoylecgonine As a Diagnostic Biomarker

Utilization in Forensic Toxicology for Substantiating Cocaine Ingestion

In the realm of forensic toxicology, the definitive substantiation of cocaine ingestion is paramount. m-Hydroxybenzoylecgonine serves as a reliable indicator of cocaine use, aiding in the accurate interpretation of toxicological results.

Hair analysis is a valuable tool for monitoring long-term drug use. However, a significant challenge lies in distinguishing between cocaine incorporated into the hair as a result of active consumption versus external contamination. nih.gov While cocaine and its primary metabolite, benzoylecgonine (B1201016), can be present in hair from both ingestion and environmental exposure, the detection of minor metabolites like this compound provides a clearer picture.

Research has shown that while minor hydroxy metabolites of cocaine, including this compound, can be found in seized street cocaine samples, their metabolic ratios to cocaine are significantly higher in the hair of individuals who have consumed the drug. gtfch.orgnih.gov Studies have established decision workflows based on these metabolic ratios to discriminate between cocaine use and external contamination. nih.gov For instance, the detection of this compound in hair can be a distinctive feature to confirm ingestion. gtfch.org One study found this compound was detectable in 63.2% of hair specimens from cocaine users. gtfch.org

Table 1: Presence of this compound in Seized Cocaine vs. Hair Samples of Users

Sample TypePresence of this compoundKey Finding for Differentiation
Seized Street CocaineDetected in 56% of samples, with a maximum percentage of 0.024% relative to cocaine. nih.govLower concentration relative to cocaine.
Hair from Cocaine UsersDetected in 63.2% of specimens. gtfch.orgSignificantly higher metabolic ratio of this compound to cocaine compared to contaminated samples. nih.gov

Benzoylecgonine (BE) is the major metabolite of cocaine and is the primary target in many drug screening tests. However, the presence of BE alone can sometimes be ambiguous, as it can be formed from the degradation of cocaine. The detection of this compound, which is formed in the body through metabolic processes, provides crucial context for interpreting BE concentrations. nih.gov Its presence substantiates that the detected benzoylecgonine is a result of cocaine ingestion and not from in vitro conversion. This is particularly important in legal and clinical settings where accurate interpretation of results is critical.

In medico-legal investigations, establishing unequivocal proof of cocaine use is often necessary. This compound serves as a specific biomarker for cocaine ingestion. Its identification in biological samples provides strong evidence of drug consumption, reinforcing the findings of routine toxicological tests. The presence of this metabolite helps to build a more comprehensive and scientifically sound case in legal proceedings, aiding in the accurate administration of justice.

Detection and Quantification in Diverse Biological Matrices for Exposure Monitoring

The ability to detect and quantify this compound in various biological samples is crucial for monitoring both prenatal and recent cocaine exposure.

Meconium, the first stool of a newborn, is a valuable matrix for detecting fetal exposure to drugs, offering a longer window of detection than neonatal urine. nih.gov this compound has been identified as a quantitatively important cocaine metabolite in meconium. nih.gov

In a study of ten meconium samples that were immunoreactive for benzoylecgonine, analysis revealed that the total this compound values were 0.2 to 6.3 times higher than the benzoylecgonine concentrations. nih.gov This finding highlights that a significant portion of the immunoreactivity in screening assays for benzoylecgonine in meconium can be attributed to this compound. nih.govresearchgate.net The presence of this compound at a concentration of 20 ng/g or more in meconium is considered indicative of in utero drug exposure up to five months before birth. testcatalog.orgmayocliniclabs.com The detection of this metabolite increases the identification rate of infants exposed to cocaine in utero. nih.gov

Table 2: Quantitative Findings of this compound in Meconium

ParameterFindingImplication
Relative ConcentrationTotal this compound values were found to be 0.2 to 6.3 times higher than benzoylecgonine concentrations in immunoreactive samples. nih.govThis compound is a major metabolite in meconium and a key contributor to immunoassay results. nih.gov
Diagnostic CutoffA concentration of ≥ 20 ng/g is indicative of in utero cocaine exposure. testcatalog.orgmayocliniclabs.comProvides a clear threshold for confirming prenatal drug exposure.
Free vs. TotalFree this compound comprised 59% to 94% of the total metabolite present. nih.govIndicates significant presence of the unconjugated form of the metabolite.

Urine is the most common matrix for routine drug testing. The detection of this compound in urine serves as a valuable marker of recent cocaine use. nih.gov One study analyzing 24 urine specimens that were positive for benzoylecgonine found that all of them also contained detectable levels of this compound, with 75% of the samples having concentrations above the limit of quantification (5 ng/mL). nih.gov

While cocaine itself has a short half-life, its metabolites can be detected for a longer period. The hydroxylated metabolites of benzoylecgonine can typically be detected in urine for approximately one to three days after cocaine use. nih.gov The presence of this compound can help to confirm cocaine use within this recent timeframe. In cases of chronic use, the detection window for cocaine metabolites can be prolonged, and identifying metabolites like this compound contributes to a more accurate assessment of an individual's substance use history. oup.com

Presence and Significance in Hair for Retrospective Exposure History

The analysis of hair samples for drugs of abuse and their metabolites provides a long-term retrospective history of an individual's exposure. Within this context, the detection of this compound, a minor metabolite of cocaine, has garnered significant attention. Its presence in hair is considered a strong indicator of active cocaine consumption, as opposed to external contamination of the hair shaft.

Cocaine and its primary metabolite, benzoylecgonine, can be found in hair through systemic incorporation after drug use, but also from environmental exposure such as contact with cocaine powder. This ambiguity can pose a challenge in forensic and clinical settings. Minor metabolites that are exclusively formed within the body, such as this compound, are therefore crucial for distinguishing between ingestion and contamination.

Several research studies have investigated the prevalence of this compound in hair samples from cocaine users. For instance, one study analyzing 576 cocaine-positive hair samples found that this compound was detectable in 63.2% of the specimens. This highlights its frequent presence in the hair of individuals who have consumed cocaine. The detection of this compound, which is not found in illicit street cocaine samples, serves as a reliable marker to confirm that the presence of cocaine in the hair is due to metabolic processes following drug administration.

The concentration of this compound in hair is generally low, reflecting its status as a minor metabolite. However, modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity required for its detection. The significance of this compound in hair analysis lies not in its quantity, but in its definitive indication of cocaine ingestion, thus providing a more accurate and reliable history of an individual's drug use.

Detection Rate of this compound in Cocaine-Positive Hair Samples

Study Cohort Size Percentage of Hair Samples with this compound Analytical Technique
576 63.2% LC-MS/MS

Occurrence in Plasma, Saliva, and Breast Milk for Comprehensive Dispositional Profiling

A comprehensive understanding of a drug's disposition in the body involves analyzing its presence in various biological fluids. For this compound, its occurrence has been investigated in plasma, and methods for its detection in breast milk have been developed.

Saliva: Extensive searches of scientific literature did not yield specific studies detailing the detection and concentration of this compound in saliva (oral fluid). Forensic analysis of oral fluid for cocaine exposure typically focuses on the parent drug and its more abundant metabolites, benzoylecgonine and ecgonine (B8798807) methyl ester. The absence of data on this compound in this matrix may suggest it is either not a significant metabolite in saliva or has not been a primary target in analytical methodologies developed for oral fluid testing.

Breast Milk: The potential for drug transfer from a mother to her infant through breastfeeding is a critical area of study. Analytical methods have been developed to measure cocaine and a panel of its metabolites, including this compound, in breast milk using gas chromatography/mass spectrometry. nih.govrsc.org While these methods establish the feasibility of detecting this compound in this matrix, published research on its prevalence and concentration in breast milk samples from cocaine-using mothers is limited. One study noted that in breast milk specimens where cocaine and its metabolites were detected, the concentration of the parent drug was greater than any of the metabolites. nih.gov

Summary of this compound Occurrence in Biological Fluids

Biological Matrix Detection Status Key Findings
Plasma Detected as a minor metabolite Peak concentrations are low, generally ≤18 ng/mL following controlled cocaine administration. nih.gov
Saliva (Oral Fluid) No specific data available Research has focused on major cocaine metabolites; this compound is not a common analyte.
Breast Milk Analytical methods developed for detection Limited data on prevalence and concentration; parent cocaine concentration is typically higher than its metabolites. nih.gov

Comparative Biomarker Efficacy with Other Cocaine Metabolites

The utility of a biomarker is determined by its specificity, sensitivity, and the window of detection it provides. In the context of cocaine metabolism, this compound's efficacy as a biomarker is best understood by comparing it to other key metabolites, particularly ecgonine methyl ester and norbenzoylecgonine.

Superiority or Complementarity to Ecgonine Methyl Ester and Norbenzoylecgonine

The debate over the most reliable biomarker for cocaine ingestion often involves assessing the strengths and weaknesses of various metabolites. While benzoylecgonine is the most abundant and commonly tested metabolite, concerns about its formation from in-vitro hydrolysis of cocaine have led to the investigation of other metabolites that are exclusively formed in the body.

Ecgonine Methyl Ester (EME): EME is a major metabolite of cocaine, formed through enzymatic hydrolysis. Its presence is a definitive indicator of cocaine consumption. However, its stability can be an issue, and its detection window may be shorter than that of benzoylecgonine. A comparative study of urine specimens that were positive for benzoylecgonine revealed that this compound could be a more frequently detectable marker than EME. In this study, all 24 urine samples showed detectable levels of this compound, with 75% of them having concentrations above the limit of quantitation (5 ng/mL). nih.gov In contrast, only 50% of the same specimens contained detectable levels of EME. nih.gov This suggests that in certain instances, this compound may offer a superior detection rate in urine compared to EME, making it a valuable complementary marker.

Norbenzoylecgonine: Norbenzoylecgonine is a metabolite resulting from the N-demethylation of benzoylecgonine. Like this compound, it is considered a product of in-vivo metabolism. A study involving the simultaneous analysis of this compound, p-hydroxybenzoylecgonine, and norbenzoylecgonine in 89 urine specimens found that this compound was the most prevalent of the three. It was detected in 83% of the samples, compared to 67% for norbenzoylecgonine. When considering the presence of at least one of these three metabolites, a positive result was found in 94% of the specimens. This demonstrates the complementary nature of these minor metabolites in confirming cocaine ingestion. The higher prevalence of this compound in this study suggests it may be a more sensitive marker than norbenzoylecgonine for this purpose.

Comparative Detection of Cocaine Metabolites in Urine

Metabolite Detection Rate in Benzoylecgonine-Positive Urine Samples (Study 1) Prevalence in Benzoylecgonine-Positive Urine Samples (Study 2)
This compound 100% (75% > LoQ) nih.gov 83%
Ecgonine Methyl Ester 50% nih.gov Not Assessed
Norbenzoylecgonine Not Assessed 67%

Emerging Research Directions and Future Perspectives in M Hydroxybenzoylecgonine Studies

Elucidation of Further Minor Metabolic Pathways and Intermediates

The biotransformation of cocaine in the human body is a complex process resulting in a variety of metabolites. While the primary pathways leading to benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are well-established, research continues to unravel the nuances of minor metabolic routes that produce compounds like m-hydroxybenzoylecgonine (m-OHBE) nih.govnih.gov.

The formation of m-OHBE occurs via aryl hydroxylation, a metabolic process primarily mediated by cytochrome P450 (CYP) enzymes in the liver nih.gov. Studies have identified that cocaine can be hydroxylated to form m-hydroxycocaine (B1248138), which is subsequently hydrolyzed to this compound. Research has also investigated the possibility of direct hydroxylation of benzoylecgonine to form m-OHBE. Studies in animal models, such as pregnant guinea pigs, have shown that m-OHBE can be recovered from meconium after maternal administration of either cocaine or benzoylecgonine, suggesting multiple formation pathways may exist.

Future research is aimed at precisely identifying the specific CYP isozymes responsible for these transformations and exploring other potential enzymatic and non-enzymatic pathways that may contribute to the formation of m-OHBE and other hydroxylated metabolites. Investigating inter-individual variability in these metabolic pathways, influenced by genetic polymorphisms of metabolizing enzymes, is another critical area of focus. Such studies are crucial for understanding the complete metabolic profile of cocaine and the potential toxicological significance of its minor metabolites. Furthermore, research comparing metabolic profiles across different species, such as mice and rats, has revealed significant differences in oxidative metabolism, highlighting species-dependent preferences for N-oxidation versus aryl hydroxylation reactions. This underscores the need for careful extrapolation of animal data to human metabolism.

Development of Advanced Non-Invasive Analytical Strategies

The detection of this compound is critical for forensic and clinical purposes, driving the development of increasingly sensitive and specific analytical methods. The trend is moving towards non-invasive sampling, which offers advantages in terms of ease of collection and reduced risk to the subject.

Established and Advanced Laboratory Techniques:

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) remain the gold standard for the confirmation and quantification of m-OHBE in biological matrices researchgate.netsemanticscholar.orgmdpi.com. These hyphenated techniques provide high sensitivity and specificity, allowing for the detection of trace amounts of the metabolite in complex samples such as urine, hair, and meconium researchgate.netsemanticscholar.orgmdpi.comnih.govmdpi.com. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has further enhanced the speed and efficiency of these analyses.

Analytical TechniqueSample MatrixKey Advantages
GC-MS Urine, MeconiumHigh specificity, well-established methods researchgate.netsemanticscholar.orgmdpi.comnih.gov
LC-MS/MS Urine, Hair, BloodHigh sensitivity and specificity, suitable for complex matrices semanticscholar.orgmdpi.comfda.gov
UHPLC-MS/MS Biological SamplesIncreased speed and resolution, high throughput

Emerging Non-Invasive Sampling and Detection:

Current research is heavily focused on improving non-invasive testing methods. Urine remains the most commonly used non-invasive sample, but oral fluid (saliva) is gaining prominence due to its ease of collection and resistance to adulteration researchgate.netjneurology.com. Hair analysis is particularly valuable for determining a history of drug use, and the detection of m-OHBE in hair is a key indicator of ingestion versus external contamination drugbank.com.

A significant future direction lies in the development of portable and rapid biosensors for on-site screening. These emerging technologies aim to provide real-time results without the need for laboratory infrastructure.

Emerging TechnologyPrinciplePotential Application
Immunosensors Antibody-based recognition of the target moleculeRapid screening of urine or saliva nih.gov
Aptamer-based Biosensors Use of synthetic nucleic acid aptamers for target bindingOn-site detection with high specificity scielo.org.mxoup.commdpi.com
Fluorescence Sensors Detection based on changes in fluorescence upon bindingCost-effective and rapid screening tools oup.com
Surface Plasmon Resonance Measures changes in refractive index upon target bindingHighly sensitive detection in real-time scielo.org.mx

These innovative approaches hold the promise of making drug testing more accessible, efficient, and immediate, with significant implications for law enforcement, workplace testing, and clinical monitoring.

Refinement of Interpretive Models for Complex Forensic Scenarios

The presence of this compound provides crucial information in complex forensic investigations, and refining the interpretation of its detection is an active area of research. Its utility stems from the fact that it is considered to be a product of in-vivo metabolism, making it a reliable marker of cocaine ingestion nih.govresearchgate.net.

Distinguishing Ingestion from Contamination:

One of the most significant challenges in forensic toxicology, particularly in hair analysis, is distinguishing between active drug consumption and passive exposure or external contamination. Because this compound is not typically found in street cocaine samples, its presence in a biological sample is strong evidence of metabolic processing following ingestion nih.govnih.gov. Research is focused on establishing definitive metabolic ratios between cocaine, its major metabolites, and minor metabolites like m-OHBE to create robust decision-making models nih.gov. The presence of para- or meta-hydroxycocaine at a concentration greater than 0.05% of the cocaine concentration has been proposed as an indicator of cocaine ingestion nih.gov.

Applications in Specific Forensic Contexts:

Urine Adulteration: In cases where it is suspected that cocaine was added to a urine sample to falsify a result, the absence of m-OHBE and other in-vivo metabolites can help to refute claims of ingestion nih.gov.

Meconium Analysis: The detection of m-OHBE in meconium is a valuable tool for confirming fetal exposure to cocaine, as it is a quantitatively important metabolite in this matrix nih.govoup.com.

Post-Mortem Toxicology: In post-mortem investigations, identifying and quantifying the full spectrum of cocaine metabolites, including m-OHBE, can provide critical information to help determine the cause and manner of death researchgate.net.

Future efforts in this area will likely involve the development of more sophisticated statistical and computational models that incorporate data on multiple minor metabolites to increase the confidence of forensic interpretations, especially in cases with low concentrations or ambiguous findings.

Role of this compound in Mechanistic Toxicology Studies (excluding adverse effects)

While the adverse effects of cocaine are well-documented, the specific roles of its numerous metabolites in the underlying mechanisms of toxicity are still being explored. Mechanistic toxicology studies aim to understand how a substance produces its effects at a molecular and cellular level. The study of this compound in this context is essential for a complete understanding of cocaine's toxicological profile.

Another area of mechanistic investigation is the role of cocaine and its metabolites in inducing oxidative stress. Oxidative stress is an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, leading to cellular damage mdpi.com. Studies have shown that cocaine administration can compromise the heart's antioxidant defense system. While much of this research has focused on the parent drug, future studies are needed to delineate the specific contribution of metabolites like this compound to these oxidative processes. By using such metabolites in in-vitro and in-vivo experimental models, researchers can dissect the specific biochemical pathways perturbed by different components of the cocaine metabolic profile. This knowledge is fundamental for developing targeted interventions and a more comprehensive risk assessment of cocaine use.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying m-Hydroxybenzoylecgonine in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely validated techniques. LC-MS/MS offers higher sensitivity for low-concentration metabolites in urine, while GC-MS requires derivatization but provides robust specificity. Critical parameters include ion transition selection (e.g., m/z 306 → 168 for this compound) and internal standardization (e.g., deuterated analogs like d3-m-OH-BE) to minimize matrix effects .
  • Data Consideration : Cross-validate results with immunoassays to address potential cross-reactivity with structurally similar metabolites like benzoylecgonine .

Q. How does the stability of this compound in biological samples impact detection rates?

  • Methodology : Assess stability under varying storage conditions (e.g., temperature, pH). For instance, degradation rates increase at room temperature, necessitating immediate freezing (-20°C) post-collection. Use stability-indicating assays, such as repeated freeze-thaw cycle testing, to establish pre-analytical protocols .
  • Data Contradiction : Discrepancies in detection rates (e.g., Iwamoto et al. (2000) reported 100% detection in 24 BE-positive urine samples, while others note variability) may arise from differences in hydrolysis steps during sample preparation .

Q. What are the key challenges in distinguishing this compound from its structural isomers?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) to resolve isobaric interferences (e.g., p-hydroxybenzoylecgonine). Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) to differentiate positional isomers .

Advanced Research Questions

Q. How can multi-method validation frameworks address discrepancies in reported pharmacokinetic profiles of this compound?

  • Methodology : Design cross-laboratory studies using standardized reference materials (e.g., NIST-certified samples) to assess inter-lab variability. Apply consensus criteria for validation parameters (e.g., ≤15% CV for precision, ≥80% recovery rates) as per FDA bioanalytical guidelines. Incorporate longitudinal sampling in pharmacokinetic models to account for inter-individual metabolic differences .
  • Data Integration : Use meta-analysis tools to reconcile conflicting half-life estimates (e.g., Robandt et al. (2008) vs. ElSohly et al. (1999)) by stratifying data by dose, administration route, and subject demographics .

Q. What experimental strategies improve the detection of this compound in complex matrices (e.g., meconium or hair)?

  • Methodology : Develop solid-phase extraction (SPE) protocols tailored to lipid-rich matrices. For hair analysis, segmental analysis with enzymatic digestion (e.g., proteinase K) enhances recovery. Validate against certified reference materials and include negative controls to rule out environmental contamination .

Q. How can computational modeling predict the metabolic pathways leading to this compound formation?

  • Methodology : Use in silico tools like cytochrome P450 isoform-specific docking simulations to identify potential enzymes (e.g., CYP3A4/5) involved in hydroxylation. Validate predictions with in vitro hepatocyte incubation studies and stable isotope tracing .

Q. What ethical considerations are critical when designing studies involving this compound detection in vulnerable populations (e.g., infants)?

  • Methodology : Ensure IRB approval for anonymized residual sample use, with explicit consent waivers where applicable. Address stigmatization risks by aggregating data and avoiding identifiable reporting. Reference frameworks like the Belmont Report for ethical sample sourcing .

Data Presentation Guidelines

  • Tables : Include comparative tables for method validation parameters (e.g., LOD, LOQ, recovery rates across LC-MS/MS vs. GC-MS).
  • Figures : Use chromatograms overlaying this compound and isomers to illustrate separation challenges.
  • Citations : Prioritize primary literature (e.g., Robandt et al. (2008)) over vendor documentation. Avoid non-peer-reviewed sources per ’s exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.